molecular formula C17H17FN2O3 B12730178 Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- CAS No. 168272-59-1

Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo-

Cat. No.: B12730178
CAS No.: 168272-59-1
M. Wt: 316.33 g/mol
InChI Key: OVIGGAOMLUKHDD-UHFFFAOYSA-N
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Description

This compound is a cyclohepta[b]pyrrole derivative featuring a carboxamide group substituted at the 3-position with an N-(2-fluoro-4-methoxyphenyl) moiety. Its structure includes a partially saturated seven-membered ring system (1,4,5,6,7,8-hexahydro) and a ketone group at the 4-position. The synthesis of this compound was developed as part of medicinal chemistry research, with optimized routes emphasizing efficiency and scalability. For instance, highlights a dedicated process research effort spanning pages 39–57, which improved reaction yields and reduced purification steps .

Properties

CAS No.

168272-59-1

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxamide

InChI

InChI=1S/C17H17FN2O3/c1-23-10-6-7-13(12(18)8-10)20-17(22)11-9-19-14-4-2-3-5-15(21)16(11)14/h6-9,19H,2-5H2,1H3,(H,20,22)

InChI Key

OVIGGAOMLUKHDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCCC3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves multiple steps, typically starting with the preparation of the cyclohepta(b)pyrrole core This can be achieved through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

The compound exhibits significant biological properties that make it a candidate for various therapeutic applications:

  • GABA Receptor Modulation : Research indicates that derivatives of pyrrole amides can selectively bind to GABAA_A receptors. This suggests potential applications in treating neurological disorders such as anxiety and epilepsy by modulating inhibitory neurotransmission .
  • Anticancer Properties : Some studies have explored the cytotoxic effects of pyrrole-based compounds on cancer cell lines. The structural features of cyclohepta(b)pyrrole derivatives may contribute to their ability to induce apoptosis in malignant cells .

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

  • Neuropharmacology : Given its interaction with GABA receptors, this compound may serve as a lead for developing new anxiolytic or anticonvulsant drugs. Its unique structure could offer advantages over existing medications by providing improved selectivity and reduced side effects .
  • Antitumor Activity : Preliminary studies suggest that cyclohepta(b)pyrrole derivatives could inhibit tumor growth. The mechanism may involve interference with cell cycle progression or induction of apoptosis in cancer cells .

Case Study 1: GABA Receptor Binding

In a study examining the binding affinity of various pyrrole derivatives to GABAA_A receptors, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- was found to exhibit a moderate binding affinity (pIC50_{50} = 6.0). This positions it as a potential candidate for further development into therapeutic agents targeting anxiety disorders .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of cyclohepta(b)pyrrole derivatives on breast cancer cell lines demonstrated that N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound triggers intrinsic apoptotic pathways .

Mechanism of Action

The mechanism of action of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous cyclohepta[b]pyrrole and related heterocyclic derivatives, focusing on structural variations, synthesis methods, and physicochemical properties.

Key Observations:

Structural Variations: The target compound’s hexahydro ring system contrasts with the tetrahydro ring in the furan analog (), which reduces ring saturation and may alter conformational flexibility .

Synthesis Efficiency :

  • Microwave-assisted synthesis (Compound 39) achieved 94% yield in 20 minutes, demonstrating advantages over conventional methods (77% yield in 110 minutes) .
  • The target compound’s synthesis emphasized scalability and purity, critical for medicinal chemistry pipelines .

Physicochemical Properties :

  • The furan analog () has a lower molar mass (317.31 g/mol) compared to the target compound (estimated ~350 g/mol), suggesting differences in solubility and bioavailability .
  • IR data for Compound 39 confirmed carbonyl stretching at 1714 cm⁻¹, consistent with analogous carboxamide/ester functionalities .

Research Implications and Gaps

  • Biological Activity : While alludes to the compound’s role in 5-lipoxygenase inhibitor research , comparative pharmacological data against analogs (e.g., furan derivatives) are absent in the provided evidence.
  • Computational Modeling : The use of SHELX software () for crystallographic analysis could resolve structural ambiguities, such as ketone positioning and substituent orientation .
  • Synthetic Innovation: Further optimization of microwave-assisted methods (as in Compound 39) could enhance the target compound’s synthesis efficiency .

Biological Activity

Cyclohepta(b)pyrrole-3-carboxamide derivatives have gained attention in medicinal chemistry due to their potential biological activities, particularly in cancer therapy. This article focuses on the biological activity of the compound Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- , examining its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a cycloheptane ring fused with a pyrrole moiety and a carboxamide functional group. The presence of the N-(2-fluoro-4-methoxyphenyl) substituent significantly influences its pharmacological profile.

Research indicates that cyclohepta(b)pyrrole derivatives exhibit their biological activity primarily through the following mechanisms:

  • Tubulin Inhibition : These compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. Specifically, they bind to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis : The compounds induce apoptosis through the mitochondrial pathway. This involves mitochondrial depolarization and the generation of reactive oxygen species (ROS), which are critical for triggering apoptotic signaling cascades .
  • Selective Cytotoxicity : Notably, cyclohepta(b)pyrrole derivatives demonstrate high selectivity towards cancer cells while exhibiting low toxicity in normal human peripheral blood lymphocytes. This selectivity is crucial for minimizing side effects during cancer treatment .

Efficacy Against Cancer Cell Lines

The biological activity of Cyclohepta(b)pyrrole derivatives has been evaluated against various cancer cell lines using the National Cancer Institute (NCI) drug screening panel. The results indicate potent antitumor activity with GI50 values in the nanomolar range:

CompoundCell Line TestedGI50 (µM)Mechanism of Action
1NCI Panel0.08 - 0.41Tubulin inhibition
2Lymphoma Cells<0.5Apoptosis induction
3Solid Tumors0.25Cell cycle arrest

Case Study 1: Antitumor Activity

In a study evaluating a series of cyclohepta(b)pyrrole derivatives, it was found that one compound exhibited an IC50 value of 1.9 µM against lymphoma cell lines. This compound was noted for its ability to induce G2/M phase arrest and apoptosis in a dose-dependent manner .

Case Study 2: Selectivity Profile

Another investigation highlighted the selective cytotoxicity of these compounds towards cancer cells over normal cells. For example, one derivative showed significant growth inhibition in cancer cells with an IC50 value of less than 500 nM while demonstrating minimal cytotoxic effects on normal lymphocytes .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., cycloheptane CH2_2 signals at δ 1.60–2.75 ppm) and confirm regiochemistry .
  • X-ray crystallography : Resolves absolute stereochemistry of complex fused rings, as demonstrated for cyclohepta[b]indole derivatives .
  • HRMS : Validates molecular formula (e.g., C10_{10}H9_9NO2_2 for a related analog ).

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT calculations map transition states to evaluate steric/electronic effects. For instance, oxyallyl cation reactivity can be modeled to predict regioselectivity in (4 + 3) cycloadditions .
  • Docking studies assess interactions with biological targets (e.g., enzyme active sites) using scaffolds from structurally similar bioactive compounds (e.g., ambiguine alkaloids) .

What biological activities are reported for structurally related cyclohepta-fused compounds?

Basic
Cyclohepta[b]pyrans and indoles exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via membrane disruption.
  • Antitumor effects : Induction of apoptosis in cancer cell lines (e.g., Jurkat cells) via DNA damage checkpoints .
  • Enzyme inhibition : Blocking HIV protease or NF-κB pathways through steric interference .
    Note: While direct data on this specific carboxamide is limited, activity can be hypothesized based on substituent effects (e.g., fluorophenyl groups enhancing bioavailability) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced

  • Modify substituents : Replace the 2-fluoro-4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-chlorophenyl) to enhance target binding .
  • Test analogs : Synthesize derivatives with varied carboxamide positions (e.g., C-3 vs. C-7) and evaluate cytotoxicity using assays like MTT or flow cytometry .
  • Assess metabolic stability : Introduce methyl or trifluoromethyl groups to reduce CYP450-mediated oxidation .

How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Q. Basic

  • Compare reaction conditions : For cycloadditions, discrepancies may arise from solvent purity (e.g., anhydrous vs. wet DMF) or oxyallyl precursor stability .
  • Validate bioassays : Replicate antiplasmodial studies using standardized protocols (e.g., SYBR Green I for Plasmodium inhibition) and control for solvent artifacts .

What strategies enable the design of novel cyclohepta[b]pyrrole derivatives with improved properties?

Q. Advanced

  • Heteroatom incorporation : Replace sulfur in thiophene-fused analogs (e.g., cyclohepta[b]thiophenes) with nitrogen to enhance solubility .
  • Hybrid scaffolds : Fuse pyrrole with tropolone or meroterpenoid units (e.g., phomeroids) to exploit dual mechanisms of action .
  • Late-stage functionalization : Use Pd-catalyzed cross-coupling to install diversifiable handles (e.g., boronate esters) post-cyclization .

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